5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide
Description
5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a complex N-substituent comprising a furan-2-yl moiety and a methoxyethyl chain. Sulfonamides are well-documented for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, often modulated by substituents on the thiophene ring and the N-linked groups . The ethyl group at the 5-position of thiophene may enhance lipophilicity, while the furan and methoxyethyl substituents could influence electronic properties and binding interactions with biological targets .
Properties
IUPAC Name |
5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c1-3-10-6-7-13(19-10)20(15,16)14-9-12(17-2)11-5-4-8-18-11/h4-8,12,14H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVGVKSUOKGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the sulfonamide group. The furan ring is then attached via a methoxyethyl linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the furan and thiophene rings .
Scientific Research Applications
5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Thiophene Ring Substitutions
- 5-Ethyl vs. 5-Methyl/5-Halo Groups: 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5) replaces the ethyl group with a methyl, reducing steric bulk. This compound’s tetrahydrofuran substituent enhances solubility compared to aromatic furan, as seen in the target compound . 5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (744262-76-8) features a sulfamoylphenyl group, which may improve target binding via hydrogen bonding .
N-Substituent Variations
- Furan-2-yl vs. N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () substitutes the furan with a chloromethoxyphenyl group, demonstrating how electron-withdrawing groups (Cl, OCH₃) modulate bioactivity .
Antimicrobial and Antifungal Activity
- Thiazolyl Hydrazone Derivatives (): Compounds with furan-2-yl and nitroaryl groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit anticandidal activity (MIC = 250 µg/mL), suggesting that furan-containing sulfonamides like the target compound may share similar mechanisms .
- Pyrolin Derivatives (): 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamides show anti-exudative activity in rats, indicating furan’s role in modulating inflammatory responses .
Cytotoxic and Anticancer Potential
- Thiazolyl Hydrazones (): A chlorophenyl-substituted derivative (IC₅₀ = 125 µg/mL against MCF-7 cells) highlights the importance of halogenated aryl groups in cytotoxicity. The target compound’s ethyl and methoxyethyl groups may offer a balance between potency and toxicity .
Physicochemical and Pharmacokinetic Properties
*Predicted using QSPR models based on analogs.
Biological Activity
5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 299.4 g/mol. The structure features a thiophene ring, a furan moiety, and a sulfonamide group, which are critical for its biological activity.
Research has indicated that compounds containing thiophene and furan groups exhibit various biological activities, including inhibition of carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. Specifically, sulfonamide derivatives have been shown to possess nanomolar-level potency against human carbonic anhydrase II, suggesting their potential as therapeutic agents in conditions requiring modulation of this enzyme's activity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has been evaluated for cytotoxicity against human cancer cells with promising results indicating low cytotoxicity at concentrations exceeding 100 μM .
Case Studies
- Carbonic Anhydrase Inhibition : A series of thiophene and furan sulfonamides were synthesized and tested for their ability to inhibit human carbonic anhydrase II. The results showed that certain derivatives exhibited potent inhibitory activity, making them suitable candidates for further development as ocular hypotensive agents .
- Antitumor Activity : In another study, derivatives similar to this compound were screened for antitumor effects. The findings suggested that these compounds could effectively reduce tumor growth in animal models, warranting further investigation into their mechanisms and potential clinical applications .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C13H17N1O3S2 | 299.4 g/mol | Inhibits carbonic anhydrase II |
| Similar Thiophene Derivative | C12H15N1O3S1 | 285.3 g/mol | Antitumor activity in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
